- Loss channels in triplet-triplet annihilation photon upconversion: importance of annihilator singlet and triplet surface shapesPhysical Chemistry Chemical Physics, 2017, 19(17), 10931-10939,
Cas no 97083-12-0 (Anthracene, 9-phenyl-10-(phenylethynyl)-)

97083-12-0 structure
Nome del prodotto:Anthracene, 9-phenyl-10-(phenylethynyl)-
Anthracene, 9-phenyl-10-(phenylethynyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Anthracene, 9-phenyl-10-(phenylethynyl)-
- 9-Phenyl-10-(2-phenylethynyl)anthracene (ACI)
- Anthracene, 9-phenyl-10-(phenylethynyl)- (6CI, 7CI, 9CI)
- 9-Phenyl-10-(phenylethynyl)anthracene
- CS-0169910
- 97083-12-0
- BS-44981
- F76448
- YSWG036
- DB-100796
- 9-phenyl-10-(2-phenylethynyl)anthracene
-
- Inchi: 1S/C28H18/c1-3-11-21(12-4-1)19-20-25-23-15-7-9-17-26(23)28(22-13-5-2-6-14-22)27-18-10-8-16-24(25)27/h1-18H
- Chiave InChI: YVRDYTIJRGATPR-UHFFFAOYSA-N
- Sorrisi: C(C1C=CC=CC=1)#CC1=C2C(C=CC=C2)=C(C2C=CC=CC=2)C2C1=CC=CC=2
Proprietà calcolate
- Massa esatta: 354.140850574g/mol
- Massa monoisotopica: 354.140850574g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 28
- Conta legami ruotabili: 3
- Complessità: 539
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.1
- Superficie polare topologica: 0Ų
Anthracene, 9-phenyl-10-(phenylethynyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1246908-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$275 | 2024-06-05 | |
1PlusChem | 1P01XCI4-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$262.00 | 2024-04-19 | |
Aaron | AR01XCQG-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$302.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240550-25mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 25mg |
¥939.00 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875903-100mg |
9-phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 97% | 100mg |
3,211.20 | 2021-05-17 | |
1PlusChem | 1P01XCI4-250mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 250mg |
$451.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1246908-250mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 250mg |
$500 | 2025-02-26 | |
eNovation Chemicals LLC | Y1246908-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$305 | 2025-02-26 | |
eNovation Chemicals LLC | Y1246908-250mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 250mg |
$500 | 2025-02-25 | |
eNovation Chemicals LLC | Y1246908-100mg |
9-Phenyl-10-(phenylethynyl)anthracene |
97083-12-0 | 98% | 100mg |
$305 | 2025-02-25 |
Anthracene, 9-phenyl-10-(phenylethynyl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 18 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4.5 h, 80 °C
Riferimento
- Why Triple Bonds Protect Acenes from Oxidation and DecompositionJournal of the American Chemical Society, 2012, 134(36), 15071-15082,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ; 10 min, 25 °C
1.2 12 h, 110 °C
1.2 12 h, 110 °C
Riferimento
- Effects of terminal biphenyl ring geometry on the photophysical properties of closo-o-carboranyl-anthracene dyadsJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2021, 9(31), 9874-9883,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 8 h, reflux
Riferimento
- Phenyleneanthracene derivatives as triplet energy acceptor/emitter in red light excitable triplet-triplet-annihilation upconversionDyes and Pigments, 2017, 136, 909-918,
Anthracene, 9-phenyl-10-(phenylethynyl)- Raw materials
Anthracene, 9-phenyl-10-(phenylethynyl)- Preparation Products
Anthracene, 9-phenyl-10-(phenylethynyl)- Letteratura correlata
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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